6-Chloroflavone
CAS No.: 10420-73-2
Cat. No.: VC21315908
Molecular Formula: C15H9ClO2
Molecular Weight: 256.68 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 10420-73-2 |
---|---|
Molecular Formula | C15H9ClO2 |
Molecular Weight | 256.68 g/mol |
IUPAC Name | 6-chloro-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C15H9ClO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H |
Standard InChI Key | IFNDLWHUYFSXBK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Chemical Properties and Structure
6-Chloroflavone (CAS No. 10420-73-2) is a chlorinated derivative of flavone with the molecular formula C₁₅H₉ClO₂ and a molecular weight of 256.68 g/mol . It has several chemical identities including 6-chloro-2-phenyl-4H-chromen-4-one and 6-chloro-2-phenyl-4H-1-benzopyran-4-one . The compound belongs to the flavonoid family, characterized by a 15-carbon skeleton with a three-ring structure consisting of two benzene rings connected by a heterocyclic pyran ring.
The physical properties of 6-Chloroflavone are summarized in the table below:
Property | Value |
---|---|
Chemical Formula | C₁₅H₉ClO₂ |
Molecular Weight | 256.68 g/mol |
Melting Point | 98°C |
UV-Vis Absorption (λmax observed) | 367 nm |
UV-Vis Absorption (λmax calculated) | 354 nm |
The UV-Vis spectroscopic data reveals that the compound has an absorption maximum at 367 nm, which differs slightly from the calculated value of 354 nm based on the Woodward-Fisher rule . This information is valuable for identification and purity assessment of the compound.
Spectroscopic Characteristics
The compound's identity can be confirmed through various spectroscopic techniques. The IR spectrum shows characteristic peaks corresponding to functional groups present in the molecule, while H¹-NMR spectroscopy provides detailed information about the hydrogen environments . These spectroscopic fingerprints are essential for confirming the structure and purity of synthesized 6-Chloroflavone samples.
Synthesis Methods
The synthesis of 6-Chloroflavone has been well-documented in the literature, with the Baker-Venkatraman rearrangement being the most commonly employed method. This synthetic route is particularly valuable as it produces high yields (68-72%) of the important 1,3-diketone intermediate .
Synthesis from 4-Chlorophenol
A detailed synthesis pathway begins with 4-chlorophenol as the starting material. The procedure involves multiple steps including:
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Refluxing 4-chlorophenol with acetic anhydride in the presence of anhydrous sodium acetate
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Fries rearrangement using anhydrous AlCl₃
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Reaction with benzoyl chloride and pyridine
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Baker-Venkatraman rearrangement using KOH in pyridine
This multi-step synthesis results in the formation of 6-Chloroflavone with a melting point of 98°C . The reaction pathway represents an efficient and reproducible method for preparing this valuable flavonoid derivative in research settings.
Purification and Characterization
After synthesis, 6-Chloroflavone is typically purified through recrystallization from hot ethanol or petroleum ether. The purity is confirmed using thin-layer chromatography, and the structure is verified through UV-Vis spectroscopy, FT-IR, and ¹H-NMR analyses . These analytical techniques are crucial for ensuring the identity and purity of the synthesized compound before its use in biological studies or further applications.
Biological Activities
6-Chloroflavone demonstrates a range of biological activities that make it valuable for pharmaceutical and therapeutic applications. The compound has been studied for various bioactivities, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Research has shown that 6-Chloroflavone exhibits both antibacterial and antifungal activities, though with varying degrees of effectiveness against different microorganisms. In comparative studies using paper disc diffusion methods, 6-Chloroflavone showed moderate activity against bacterial strains such as Staphylococcus aureus, with inhibition zones of 9 mm and 11 mm at concentrations of 25 mcg/disc and 500 mcg/disc, respectively . This activity, while present, was less potent than the standard antibiotic streptomycin, which produced inhibition zones of 26 mm at the same concentrations.
The compound's antifungal properties were also evaluated against fungal species including Aspergillus niger and Fusarium oxysporum. While the compound showed minimal activity against A. niger, it demonstrated some growth inhibition against F. oxysporum at both 25 mcg/disc and 500 mcg/disc concentrations . These findings suggest that 6-Chloroflavone may have selective antimicrobial activity that varies depending on the target organism.
Anti-inflammatory and Antioxidant Properties
6-Chloroflavone is recognized for its anti-inflammatory and antioxidant properties, which contribute to its potential therapeutic applications . These bioactivities are characteristic of the flavonoid class of compounds and are attributed to the compound's ability to scavenge free radicals and modulate inflammatory pathways. The presence of the chloro substituent at the 6-position may influence the compound's biological activity profile compared to unsubstituted flavones.
Applications in Research and Industry
6-Chloroflavone finds applications across multiple sectors, from pharmaceutical development to the food industry. Its diverse biological activities make it a versatile compound with significant potential for various applications.
Pharmaceutical Development
In pharmaceutical research, 6-Chloroflavone is being studied for its anti-inflammatory and anticancer properties . These bioactivities make it a potential candidate for new drug formulations targeting inflammatory conditions and certain types of cancer. The compound's naturally derived flavonoid structure also aligns with increasing interest in plant-based therapeutic agents.
Natural Product Synthesis
6-Chloroflavone serves as a key intermediate in the synthesis of various flavonoids . This role is particularly important in developing natural products with health benefits. The compound's versatility as a synthetic building block enables the creation of diverse flavonoid derivatives with potentially enhanced biological activities.
Biological Research Tools
Researchers use 6-Chloroflavone to investigate cellular pathways, particularly those related to oxidative stress and apoptosis . This application provides valuable insights into disease mechanisms and helps advance our understanding of fundamental biological processes. The compound's ability to modulate specific cellular responses makes it a useful tool in mechanistic studies.
Cosmetic Applications
The antioxidant properties of 6-Chloroflavone have attracted interest from the cosmetic industry, where the compound is being explored for use in skincare products . Its potential to protect against skin damage and aging makes it a valuable ingredient for anti-aging formulations and protective skincare solutions.
Food Industry
In the food sector, 6-Chloroflavone is being evaluated as a potential natural preservative . Its ability to extend the shelf life of food products while maintaining safety and quality addresses industry needs for natural alternatives to synthetic preservatives. This application leverages the compound's antioxidant and antimicrobial properties in a practical industrial context.
Recent Research Developments
Research on 6-Chloroflavone continues to evolve, with increasing interest in its medicinal chemistry applications and potential therapeutic benefits. Recent investigations have focused on understanding structure-activity relationships and developing more efficient synthetic methodologies.
Structure-Activity Relationship Studies
Studies examining the relationship between structural features of flavones, including 6-Chloroflavone, and their biological activities provide insights into the molecular basis for their effects. These structure-activity relationship studies help identify key structural elements that contribute to specific bioactivities, guiding the design of more potent and selective flavone derivatives.
Advanced Synthetic Approaches
Researchers continue to refine synthetic methods for 6-Chloroflavone, aiming to improve efficiency, yield, and environmental sustainability. These advances in synthetic chemistry support the broader application of 6-Chloroflavone in research and industry by making the compound more accessible and cost-effective to produce.
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